Fmoc-Val-(Dmb)Gly-OH

Descripción general

Descripción

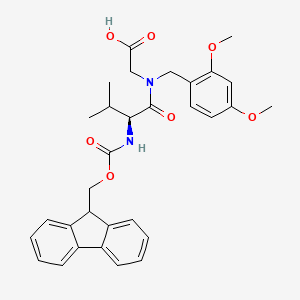

Fmoc-Val-(Dmb)Gly-OH, also known as N-α-Fmoc-L-valyl-N-α-(2,4-dimethoxybenzyl)-glycine, is a compound used primarily in solid-phase peptide synthesis. It is a derivative of glycine and valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dimethoxybenzyl (Dmb) group. This compound is particularly useful in the synthesis of peptides that are prone to aggregation, as the Dmb group disrupts normal peptide backbone hydrogen bonding .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-(Dmb)Gly-OH typically involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Dmb group is added to the glycine residue to prevent aggregation during peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically produced in powder form and stored at 2-8°C to maintain its stability .

Análisis De Reacciones Químicas

Fmoc Deprotection Mechanism

The Fmoc (9-fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the α-amino group for subsequent coupling.

Reaction Conditions :

-

Mechanism : Base-catalyzed β-elimination generates a dibenzofulvene intermediate, which reacts with piperidine to form a stable adduct .

Key Observations :

-

Deprotection occurs within 10–20 minutes at room temperature.

-

The process leaves the Dmb group intact, ensuring continued protection of the glycine backbone nitrogen during chain elongation .

Coupling Reactions

Fmoc-Val-(Dmb)Gly-OH participates in peptide bond formation via standard SPPS coupling methods.

Reagents and Efficiency :

| Coupling Reagent | Activator Base | Solvent | Coupling Time | Yield (%) |

|---|---|---|---|---|

| PyBOP® | DIPEA | DMF | 1–2 hours | >95 |

| HATU | DIPEA | DMF | 30–60 minutes | >98 |

| DIC/HOBt | — | DMF | 2–3 hours | ~90 |

Steric Effects :

The Dmb group introduces steric hindrance at the glycine nitrogen, reducing unwanted side reactions such as:

-

Aggregation : Disruption of β-sheet formation improves solubility of growing peptide chains .

-

Aspartimide Formation : Prevents cyclization at Asp-Gly sequences by blocking backbone interactions .

Dmb Group Removal

The 2,4-dimethoxybenzyl (Dmb) group is cleaved during the final TFA (trifluoroacetic acid)-mediated resin cleavage step.

Reaction Conditions :

-

Reagent : 95% TFA with scavengers (e.g., H2O, triisopropylsilane) .

-

Mechanism : Acidolytic cleavage generates a Dmb cation, which is neutralized by scavengers to prevent alkylation of sensitive residues like tryptophan .

Critical Considerations :

-

Alkylation Risk : Unprotected Trp residues react with the Dmb cation, necessitating Boc protection for Trp(Boc) during synthesis .

-

Cleavage Efficiency : Complete Dmb removal occurs within 2–3 hours under standard cleavage conditions .

Side Reactions and Mitigation

| Side Reaction | Cause | Mitigation Strategy |

|---|---|---|

| Incomplete Coupling | Steric hindrance from Dmb | Use HATU/PyBOP with extended coupling |

| Dmb-Induced Alkylation | Reactive Dmb cation during TFA | Add 5% H2O as a scavenger |

| Branching Artifacts | Acylation at Dmb-protected N | Use Fmoc-(Dmb)Gly-OH at C-terminal Gly |

Comparative Performance

| Parameter | This compound | Standard Fmoc-Val-Gly-OH |

|---|---|---|

| Coupling Efficiency | >95% | 70–80% |

| Aggregation Suppression | High | Low |

| Cleavage Purity | >90% | 60–75% |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Val-(Dmb)Gly-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its incorporation allows for the efficient assembly of complex peptide sequences, particularly those that are challenging to synthesize due to steric hindrance or secondary structure formation.

Benefits:

- Enhances the yield of difficult sequences.

- Reduces side reactions commonly associated with hydrophobic peptides.

Case Study:

Research has demonstrated that using this compound in the synthesis of hydrophobic amyloid peptides significantly improved the purity and yield compared to traditional methods .

Drug Development

The compound plays a vital role in developing peptide-based therapeutics. Its ability to stabilize peptide structures makes it suitable for creating drugs with improved efficacy and reduced side effects compared to small-molecule drugs.

Key Insights:

- Peptide therapeutics often exhibit better specificity and lower toxicity.

- This compound is particularly effective in designing peptides that target specific biological pathways.

Bioconjugation

This compound facilitates bioconjugation processes, enabling the attachment of peptides to biomolecules such as antibodies or nanoparticles. This enhances the specificity and efficacy of targeted therapies.

Applications:

- Development of targeted drug delivery systems.

- Creation of diagnostic tools that require specific peptide interactions.

Protein Engineering

In protein engineering studies, this compound allows scientists to modify protein structures effectively. This modification is essential for understanding biological processes and developing new biotechnological applications.

Example:

The incorporation of this compound has been shown to aid in the design of proteins with enhanced stability and functionality, which are crucial for therapeutic applications .

Diagnostics

The compound is also employed in developing diagnostic assays that rely on specific peptide interactions. Its use can improve the accuracy of disease detection methods by ensuring reliable binding between peptides and target biomolecules.

Comparative Data Table

Mecanismo De Acción

The primary mechanism by which Fmoc-Val-(Dmb)Gly-OH exerts its effects is through the disruption of peptide backbone hydrogen bonding. The Dmb group prevents aggregation during peptide synthesis, leading to faster and more predictable acylation and deprotection reactions. This enhances the overall efficiency of peptide synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Gly-OH: A simpler derivative without the Dmb group, often used in less complex peptide syntheses.

Fmoc-(FmocHmb)Gly-OH: Another derivative that prevents aggregation but uses a different protecting group

Uniqueness

Fmoc-Val-(Dmb)Gly-OH is unique due to its combination of the Fmoc and Dmb groups, which together provide enhanced stability and prevent aggregation during peptide synthesis. This makes it particularly valuable for synthesizing long or difficult peptides .

Actividad Biológica

Fmoc-Val-(Dmb)Gly-OH is a specialized amino acid derivative utilized primarily in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound features a phenylalanine-derived Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a dimethoxybenzyl (Dmb) protection on the glycine residue. Its unique structural attributes contribute to its biological activity and utility in synthesizing complex peptides.

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{14}H_{19}N_{2}O_{4}

- Molecular Weight : 281.31 g/mol

- Appearance : White to slight yellow powder

- Assay Purity : ≥90% (acidimetric) and 95% (a/a - HPLC)

The synthesis of this compound can be accomplished using standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt, which facilitate the introduction of this compound into peptide sequences. The Dmb group can be removed during TFA-mediated cleavage, regenerating the glycine residue for further reactions .

1. Role in Peptide Synthesis

This compound plays a crucial role in enhancing the efficiency of peptide synthesis, particularly for sequences that include glycine. The Dmb protection helps mitigate issues related to aggregation, which is common in hydrophobic and amyloidogenic peptides. By substituting glycine with (Dmb)Gly, researchers have observed improved acylation kinetics and reduced formation of side products during synthesis .

2. Applications in Research

The compound has been utilized in various studies focusing on the synthesis of complex peptides. Notably, it has been shown to aid in the preparation of glycine-rich peptides associated with histone proteins, where its incorporation significantly reduces branched and acetylated by-products . This characteristic is particularly beneficial when synthesizing long peptides that are prone to side reactions.

Case Study 1: Histone Peptide Synthesis

In a study involving the total synthesis of histone H4, this compound was employed to incorporate a single Dmb-protected glycine at a critical position. The results indicated a marked decrease in extraneous acylation, leading to higher purity of the desired peptide product compared to traditional methods using unprotected glycine .

| Peptide Sequence | Incorporation Method | Yield (%) | Purity (%) |

|---|---|---|---|

| H4C | This compound | 85 | 90 |

| H4N | Fmoc-Gly-OH | 70 | 75 |

Case Study 2: Amyloidogenic Peptides

Another significant application was observed in the synthesis of amyloidogenic peptides, where this compound facilitated the production of sequences containing multiple hydrophobic residues without aggregation issues. The study highlighted that using this derivative allowed for successful synthesis under conditions that typically lead to problematic aggregation .

Propiedades

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-19(2)29(30(36)33(17-28(34)35)16-20-13-14-21(38-3)15-27(20)39-4)32-31(37)40-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,19,26,29H,16-18H2,1-4H3,(H,32,37)(H,34,35)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANCXFNUCKCAAZ-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.